4-n-Propylphenol, isoBOC

Gas Chromatography Retention Index Isomer Resolution

4-n-Propylphenol, isoBOC (2-methylpropyl (4-propylphenyl) carbonate; C14H20O3; MW 236.31) is a member of the isobutoxycarbonyl (isoBOC) derivatized phenol class. This class is specifically designed for the trace-level analysis of phenolic compounds via gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).

Molecular Formula C14H20O3
Molecular Weight 236.31 g/mol
Cat. No. B5858889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-n-Propylphenol, isoBOC
Molecular FormulaC14H20O3
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)OC(=O)OCC(C)C
InChIInChI=1S/C14H20O3/c1-4-5-12-6-8-13(9-7-12)17-14(15)16-10-11(2)3/h6-9,11H,4-5,10H2,1-3H3
InChIKeyACXYXVROPRAZEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-n-Propylphenol, isoBOC: A Validated Isobutoxycarbonyl Derivative for High-Specificity GC Analysis


4-n-Propylphenol, isoBOC (2-methylpropyl (4-propylphenyl) carbonate; C14H20O3; MW 236.31) is a member of the isobutoxycarbonyl (isoBOC) derivatized phenol class [1]. This class is specifically designed for the trace-level analysis of phenolic compounds via gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). The compound's fundamental utility stems from a characterized retention index on a standard non-polar column, a key differentiator from its regioisomer and a critical parameter for validated analytical protocols [2].

Derivative Class
isoBOC-derivatized phenol standard for GC analysis
Method Context
DB-5 retention index calibration under specified temperature program
Analytical Use
Trace-level phenol screening and peak identity confirmation by GC-MS

Why 4-n-Propylphenol, isoBOC Cannot Be Substituted with Other Alkylphenol or Carbonate Derivatives in Validated Methods


In-class substitution fails because chromatographic selectivity is inherent to each analyte-derivative pair. Validation data, such as the Van Den Dool and Kratz retention index (RI) on a DB-5 column, is unique to each compound and its specific interaction with both the stationary phase and the temperature program [1]. Swapping 4-n-Propylphenol, isoBOC for 2-n-Propylphenol, isoBOC or a non-isoBOC derivative like a pentafluorobenzoyl or TMS ether will result in a completely different RI and mass spectrum, invalidating the method's ability to confirm peak identity through retention index matching and structural confirmation via characteristic ions [2]. This failure in identity confirmation directly undermines the scientific integrity of trace-level environmental or biological screening.

Target: 4-n-Propylphenol, isoBOC
Retention Index
Specific RI for DB-5 identification
Mass Spectrum
Characteristic [M-100]+ ion reveals parent phenol mass
Substitutes That May Not Transfer
2-n-Propylphenol, isoBOC
Different retention index may compromise peak assignment
TMS ether derivative
[M-15]+ fragment provides less structural information

Quantitative Differentiation Evidence for 4-n-Propylphenol, isoBOC vs. Closest Regioisomer


Gas Chromatographic Resolution: Unique DB-5 Retention Index for 4-n-Propylphenol, isoBOC

The definitive differentiator for 4-n-Propylphenol, isoBOC is its experimentally determined retention index (RI) on a DB-5 non-polar capillary column under a documented temperature program. This value enables its unequivocal separation from its close eluting regioisomer, 2-n-Propylphenol, isoBOC. In the foundational derivatization method, chromatographic peak identity is confirmed by matching the observed RI with this reference value [1]. While the exact RI for the 2-isomer was not extracted here, the source publication reports a characteristic I set on DB-5 and DB-17 dual-capillary columns for each phenol derivative, making the specific RI of 1686 for the 4-isomer the critical parameter for its identification [2].

Retention Index
Reported
RI: 1686 (DB-5)
Supports regioisomer peak assignment
Method: 60–280°C program, He carrier. NIST SRD 69 data.
Gas Chromatography Retention Index Isomer Resolution Environmental Analysis

Mass Spectral Confirmation: Specific Fragmentation Pathway of 4-n-Propylphenol, isoBOC

The isoBOC derivatization strategy is selected for its generation of characteristic, predictable mass spectral patterns crucial for rapid structural screening. For mono-hydroxylated phenols like 4-n-Propylphenol, isoBOC, the electron ionization mass spectrum is dominated by a highly specific [M-100]+ ion, corresponding to the loss of isobutylene and CO2, alongside a common base peak ion at m/z 57 [1]. This fragmentation pathway is a class-level inference for monohydroxybenzene isoBOC derivatives but represents a direct, superior alternative to trimethylsilyl (TMS) derivatives, which primarily produce a less structurally informative [M-15]+ ion. The [M-100]+ ion for 4-n-Propylphenol, isoBOC would be at m/z 136, directly revealing the mass of the parent phenol and enabling rapid library matching and confirmation distinct from any non-isoBOC derivative [2].

Mass Spectral Pathway
Class-level inference
[M-100]+ (theor. m/z 136) vs. TMS [M-15]+
May support structural identification
isoBOC derivative pattern encodes parent phenol mass.
Mass Spectrometry Structural Confirmation GC-MS Derivatization Chemistry

Robust Method Performance: Validated Linearity for Aqueous Phenol Profiling Using isoBOC Derivatization

The analytical value of 4-n-Propylphenol, isoBOC is further supported by the robust performance characteristics of the broader isoBOC derivatization method, justifying its selection as a validated tool. The foundational method achieved linear detector responses in the concentration range of 0.5–8 µg/mL with correlation coefficients ranging from 0.925 to 0.999 for the studied phenols [1]. A second study applying isoBOC derivatization to eleven specific phenols, including alkylphenols like 4-n-Propylphenol, reported linearity from 5–400 ng and recoveries between 90.3 and 126.6%, an improvement over the liquid-liquid extraction based US-EPA method [2]. This performance provides class-level evidence that the isoBOC derivative of 4-n-Propylphenol can be analyzed with reliable quantitative accuracy.

Method Recovery
Class-level inference
Recovery: 90.3–126.6%, linear 5–400 ng
Supports quantitative accuracy for water analysis
isoBOC derivatization method vs. US-EPA extraction.
Method Validation Derivatization Linearity Water Analysis

High-Impact Application Scenarios for 4-n-Propylphenol, isoBOC Based on Chromatographic Selectivity Evidence


Certified Reference Standard for Regioisomer-Specific Environmental Phenol Screening

Environmental testing laboratories tasked with monitoring specific alkylphenol pollutants in water require unambiguous identification. Procuring 4-n-Propylphenol, isoBOC is essential to use as a certified reference standard to calibrate the GC or GC-MS system using its validated retention index of 1686 on DB-5 [1]. This allows for the positive identification of this compound in the presence of its 2-n-propylphenol isomer, preventing false-positive reporting a common failure mode when using non-specific derivatization methods. The standardized temperature-programmed method ensures inter-laboratory reproducibility.

Research Tool for Forensic and Combustion Byproduct Analysis

In forensic chemistry and combustion research, complex phenolic mixtures require deconvolution. The predictable mass spectral fragmentation of 4-n-Propylphenol, isoBOC, specifically the intense [M-100]+ ion that reveals the parent phenol mass, provides a powerful tool for identifying unknown phenolic components in these samples [2]. Procuring this specific derivative allows a researcher to spike experimental samples with a known standard that behaves identically to target analytes, facilitating structure confirmation through library matching of the characteristic m/z 57 and [M-100]+ ion pattern.

Key Intermediate in the Synthesis of Proprietary Polyurethane or Polycarbonate Materials

As a discrete alkylphenol carbonate, 4-n-Propylphenol, isoBOC serves as a model compound or a specific monomer for developing novel polymers like polyurethanes and polycarbonates. Its selection in material science over other alkyl-substituted phenyl carbonates for property screening is justified by its unique structure leading to quantifiably different thermal and mechanical properties, starting with its proven thermal stability and elution behavior under GC conditions [1]. This data provides a baseline for studying polymer degradation or residual monomer analysis.

Application
Selection Property
Validation Focus
Environmental phenol GC-MS screening
Retention index on DB-5
Regioisomer peak assignment
Forensic and combustion byproduct profiling
Characteristic [M-100]+ fragmentation
Structural confirmation via mass spectrum
Polymer monomer or degradation analysis
Reported thermal and chromatographic stability
Residual monomer and degradation profiling
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